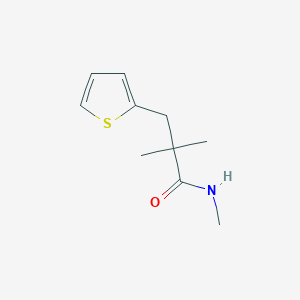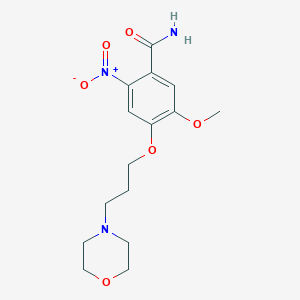
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C14H16O4. It is a derivative of cyclopentane, where two carboxylic acid groups are attached to the first and second carbon atoms of the cyclopentane ring, and one of these carboxylic acid groups is esterified with a benzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the esterification of cyclopentane-1,2-dicarboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of cyclopentane-1,2-dicarboxylic acid monobenzyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Cyclopentane-1,2-dicarboxylic acid or cyclopentanone derivatives.
Reduction: Cyclopentane-1,2-dicarboxylic acid monobenzyl alcohol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of cyclopentane-1,2-dicarboxylic acid monobenzyl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active carboxylic acid and benzyl alcohol. This hydrolysis can trigger downstream effects depending on the specific biological pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: The parent compound without the benzyl ester group.
Cyclopentane-1,2-dicarboxylic acid dimethyl ester: A similar ester with two methyl groups instead of a benzyl group.
Cyclopentane-1,2-dicarboxylic acid diethyl ester: Another ester variant with two ethyl groups.
Uniqueness
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid is unique due to the presence of the benzyl group, which can influence its reactivity and interaction with biological systems. The benzyl group can also provide additional steric hindrance and electronic effects, making this compound distinct from its simpler ester counterparts.
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
2-phenylmethoxycarbonylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-7-4-8-12(11)14(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16) |
Clave InChI |
UGXGXOIZHUXYBO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


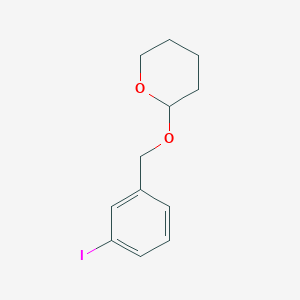
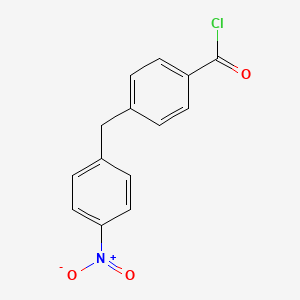
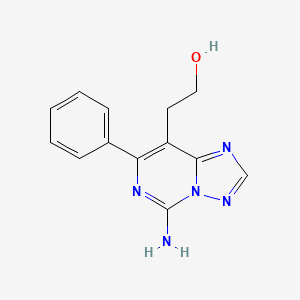

![4-[Acetyloxy-methyl]benzaldehyde](/img/structure/B8394429.png)
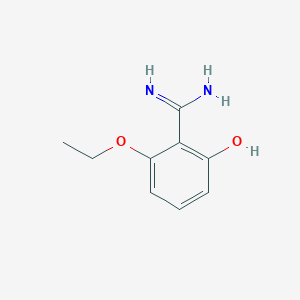
![Ethyl [5-(5-bromo-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B8394442.png)
![4,6-Difluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B8394449.png)
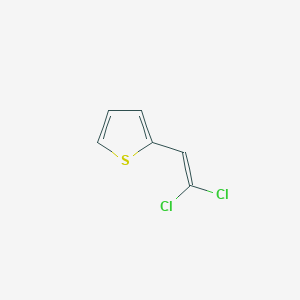
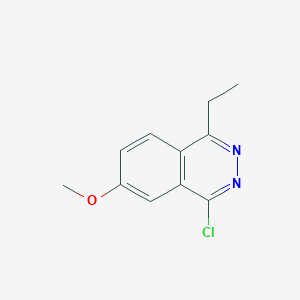
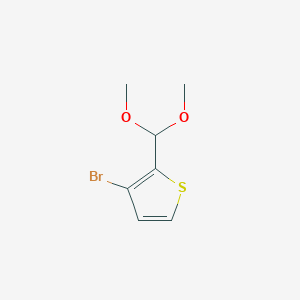
![ethyl (4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetate](/img/structure/B8394479.png)
